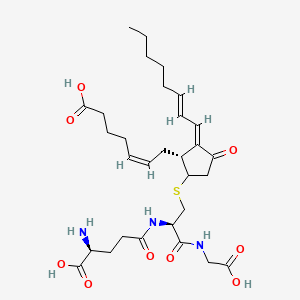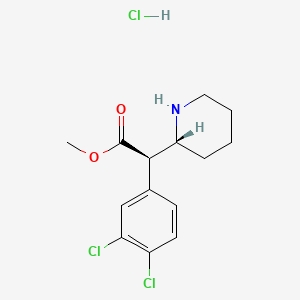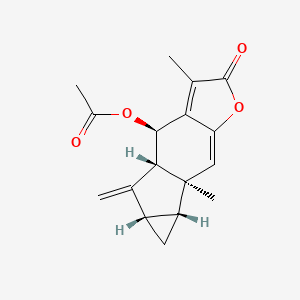
Chlojaponilactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlojaponilactone B is a lindenane-type sesquiterpenoid compound isolated from the perennial herbaceous plant Chloranthus japonicus. This compound has garnered significant attention due to its potent anti-inflammatory properties and its potential therapeutic applications in treating various inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chlojaponilactone B involves several steps, starting from the extraction of Chloranthus japonicus. The compound is typically isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC). The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but it is known that the compound can be obtained through careful extraction and purification processes .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from Chloranthus japonicus, followed by purification using advanced chromatographic techniques. The scalability of this process would depend on the availability of the plant material and the efficiency of the extraction and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: Chlojaponilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its structure-activity relationships .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chlojaponilactone B has been extensively studied for its anti-inflammatory properties. It has shown promise in attenuating lipopolysaccharide-induced inflammatory responses by suppressing the TLR4-mediated reactive oxygen species generation and NF-κB signaling pathway . Additionally, this compound has demonstrated neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells . These findings suggest that this compound could be a potential therapeutic agent for treating inflammatory diseases and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Chlojaponilactone B involves the inhibition of the TLR/MyD88/NF-κB signaling pathway. This pathway plays a crucial role in the inflammatory response, and its inhibition by this compound leads to a reduction in the levels of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, this compound interferes with the expression of genes related to multiple inflammatory pathways, further contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Chlojaponilactone B is unique among lindenane-type sesquiterpenoids due to its potent anti-inflammatory properties. Similar compounds include other sesquiterpenoids isolated from Chloranthus japonicus, such as Chlojaponilactone A and Chlojaponilactone C . While these compounds also exhibit anti-inflammatory effects, this compound has shown superior efficacy in inhibiting the TLR/MyD88/NF-κB signaling pathway, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-7-10-5-11(10)17(4)6-12-13(8(2)16(19)21-12)15(14(7)17)20-9(3)18/h6,10-11,14-15H,1,5H2,2-4H3/t10-,11-,14-,15+,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJENQWQXZQCLHL-PVBKFEAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(=C)C4CC4C3(C=C2OC1=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
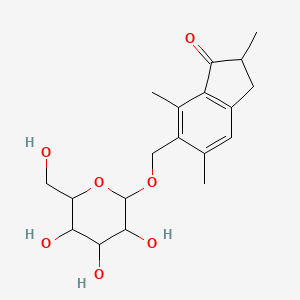
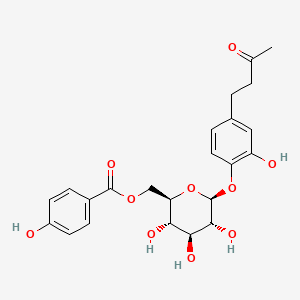

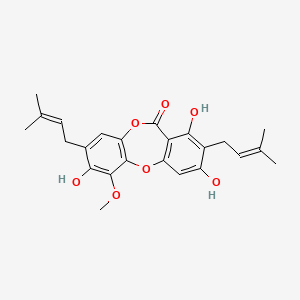
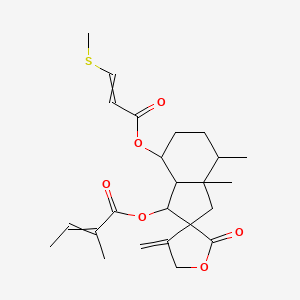




![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
